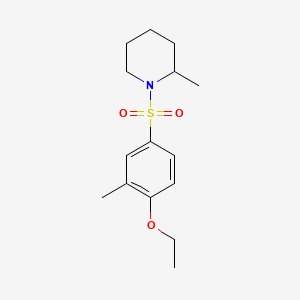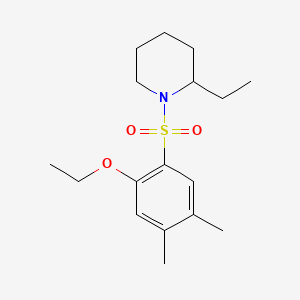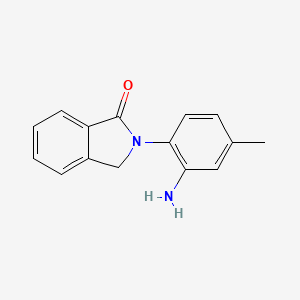
2-(2-Amino-4-methylphenyl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-4-methylphenyl)-1-isoindolinone is an organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-methylphenyl)-1-isoindolinone typically involves the following steps:
Protection of Aniline: The starting material, 2-amino-4-methylaniline, is first protected by reacting it with acetic anhydride to form the corresponding acetanilide.
Benzoylation: The protected aniline is then benzoylated using (trichloromethyl)benzene in the presence of aluminum chloride to form 2-acetamidobenzophenone.
Cyclization: The final step involves the removal of the acetyl group and cyclization to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Amino-4-methylphenyl)-1-isoindolinone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and halogenated compounds.
科学研究应用
2-(2-Amino-4-methylphenyl)-1-isoindolinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: It is being investigated for its potential use in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the production of dyes and pigments.
作用机制
The mechanism of action of 2-(2-Amino-4-methylphenyl)-1-isoindolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways involved in cell growth and differentiation .
相似化合物的比较
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds have similar structural features and biological activities.
Thiazoles: Known for their diverse biological activities, thiazoles share some chemical properties with isoindolinones.
Uniqueness
2-(2-Amino-4-methylphenyl)-1-isoindolinone is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1313814-04-8 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28g/mol |
IUPAC 名称 |
2-(2-amino-4-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H14N2O/c1-10-6-7-14(13(16)8-10)17-9-11-4-2-3-5-12(11)15(17)18/h2-8H,9,16H2,1H3 |
InChI 键 |
AGGRHNDSRKERKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2CC3=CC=CC=C3C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604257.png)
![2-{4-[(3-Butoxy-4-chlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B604258.png)
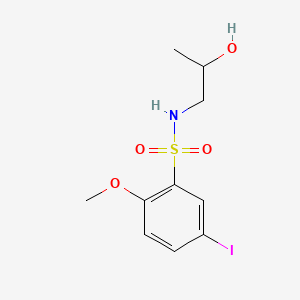
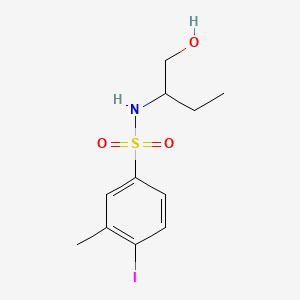
![2,4-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B604262.png)
amine](/img/structure/B604266.png)
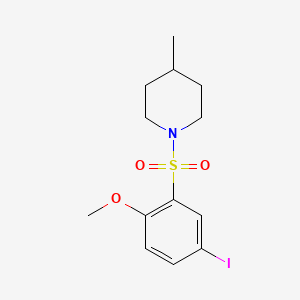
![(1-Ethyl-2-hydroxyethyl)[(2-methoxy-4-methylphenyl)sulfonyl]amine](/img/structure/B604268.png)
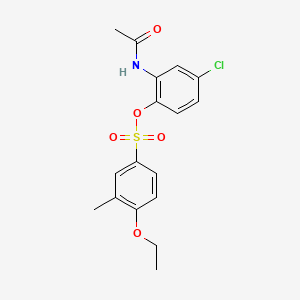

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604271.png)

